molecular formula C10H14O4 B1203070 1,2,4,5-Tetramethoxybenzene CAS No. 2441-46-5

1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070
CAS No.: 2441-46-5
M. Wt: 198.22 g/mol
InChI Key: JUVJUCAKSWHQEE-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethoxybenzene is an organic compound with the molecular formula C10H14O4. It is a derivative of benzene, where four hydrogen atoms are replaced by methoxy groups (-OCH3). This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,4,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the inhibition of mast cell degranulation. It interacts with enzymes such as IκB kinase complex, which is crucial for the activation of nuclear factor-κB (NF-κB). By inhibiting this enzyme complex, this compound prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-4 . This interaction highlights the compound’s potential in managing allergic inflammation.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In mast cells, it inhibits degranulation by blocking calcium influx, which is essential for the release of histamine and other inflammatory mediators . Additionally, in keratinocytes, this compound suppresses the production of pro-inflammatory cytokines and chemokines by downregulating mitogen-activated protein kinases and nuclear factor of activated cytoplasmic T cells . These effects contribute to its potential as a therapeutic agent for conditions like atopic dermatitis and allergic asthma.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the IκB kinase complex, preventing the activation of NF-κB and subsequent transcription of pro-inflammatory genes . Additionally, it inhibits calcium influx in mast cells, which is necessary for their degranulation . These molecular interactions underline the compound’s ability to modulate immune responses and reduce inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have indicated that this compound can maintain its inhibitory effects on mast cell degranulation and cytokine production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ovalbumin-induced active systemic anaphylaxis and IgE-mediated passive cutaneous anaphylaxis models, the compound demonstrated dose-dependent attenuation of allergic responses without cytotoxicity . Higher doses were effective in reducing serum histamine, OVA-specific IgE, and IL-4 levels, as well as decreasing pigmentation of Evans blue in a dose-dependent manner . These findings suggest that this compound has a therapeutic window within which it is effective without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues depend on these interactions, which influence its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the right cellular sites, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethoxybenzene can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJUCAKSWHQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179164
Record name 1,2,4,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2441-46-5
Record name 1,2,4,5-Tetramethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asarol methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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